2-Bromo-1-(pyren-1-yl)ethanone
Overview
Description
2-Bromo-1-(pyren-1-yl)ethanone, also known as 2-Bromo-1-pyrenyl ethanone, is an organic compound that is widely used in scientific research due to its unique properties. It is a colorless liquid that is soluble in organic solvents and has a melting point of 28-32°C. It has a wide range of applications in organic synthesis, materials science, and biochemistry.
Scientific Research Applications
Multicomponent Domino Reaction Strategy
A research study developed a protocol for synthesizing poly-functionalized innovative nicotinonitriles incorporating pyrene, utilizing 1-(pyren-1-yl)ethanone in a four-component condensation reaction. This method offers a short reaction time, excellent yield, and is effective for forming C–C and C–N bonds, paving the way for applications in various areas, including materials science. The photophysical properties of these compounds were also investigated, showing strong blue-green fluorescence emission, indicating potential applications in fluorescence and materials science (E. Hussein, N. El Guesmi, & Saleh A. Ahmed, 2019).
Synthesis of Bromo-Pyridin Derivatives
Research on the synthesis of 1-(6-Bromo-pyridin-3-yl)-ethanone using 2,5-dibromo-pyridine highlighted the straightforward and mild conditions for the reactions. This study contributes to the synthesis methods involving 2-bromo-pyridyl magnesium chloride, which may be relevant for developing new compounds and intermediates in organic chemistry (Zeng-sun Jin, 2015).
α-Bromo Chalcone Derivatives
A study on α-Bromo chalcones, which include 2-thiene ring derivatives synthesized from 1-(thien-3-yl)ethanone, shows another application area. This research contributes to understanding the synthesis and characteristics of bromo chalcones, which are important in the field of organic chemistry and potentially in the development of pharmaceuticals (Yakup Budak & M. Ceylan, 2009).
Antiangiogenic Effects
The synthesis of novel curcumin analogues using 2-bromo-1-pyridine-3-yl ethanone was investigated for their antiangiogenic and tumor growth inhibitory effects. These compounds demonstrated significant biological activity against mouse Ehrlich ascites tumor in vivo and could have implications in cancer research and treatment (H. Chandru, A. Sharada, C. Ananda Kumar, & K. Rangappa, 2008).
Spectral Studies of Bromides
A study on 2-bromo-1-(2-substituted 9H-fluorene-7-yl)ethanones explored the spectral properties of these compounds. Understanding these spectral properties is crucial in various fields of chemistry, including analytical and materials science (G. Thirunarayanan, 2013).
Chalcone Analogues Synthesis
Research on the synthesis of α,β-unsaturated ketones via a SRN1 mechanism using alpha-bromoketones, including 2-bromo-1-(5-nitrothiophen-2-yl)ethanone, shows the development of new methods in organic synthesis, potentially impacting pharmaceuticals and materials science (C. Curti, A. Gellis, & P. Vanelle, 2007).
Nonlinear Optical Properties
A study on mono-substituted pyrene derivatives, including 1-(pyren-1-yl)ethanone derivatives, focused on their nonlinear optical properties. These findings are significant for optoelectronic and bio-imaging applications (Yufang Shi, Zhong-guo Li, Y. Fang, S. Jinyu, Minggen Zhao, & Yinglin Song, 2017).
Safety and Hazards
properties
IUPAC Name |
2-bromo-1-pyren-1-ylethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11BrO/c19-10-16(20)14-8-6-13-5-4-11-2-1-3-12-7-9-15(14)18(13)17(11)12/h1-9H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAEDEGFCOPIKKM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)C(=O)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30230358 | |
Record name | 1-Bromoacetylpyrene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30230358 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
80480-15-5 | |
Record name | 1-Bromoacetylpyrene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080480155 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Bromoacetylpyrene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30230358 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(Bromoacetyl)pyrene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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